N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Description
N-{5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic small molecule characterized by a 1,3-thiazole ring substituted at the 5-position with a 4-methoxyphenylmethyl group. The thiazole is linked via a carboxamide bond to a 1-oxo-3,4-dihydro-1H-2-benzopyran scaffold. This structure combines a heterocyclic thiazole moiety, known for its electron-rich properties and role in medicinal chemistry, with a benzopyran-carboxamide system, which is associated with diverse bioactivities, including anti-inflammatory and kinase-modulating effects .
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-26-15-8-6-13(7-9-15)10-16-12-22-21(28-16)23-19(24)18-11-14-4-2-3-5-17(14)20(25)27-18/h2-9,12,18H,10-11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVBHLPGAOAANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with 2-bromo-1-(4-methoxyphenyl)ethanone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves the coupling of this intermediate with 3-carboxy-2H-chromen-2-one under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzopyran moiety can be reduced to a hydroxyl group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and benzopyran moiety are crucial for these interactions, as they can form hydrogen bonds and hydrophobic interactions with the target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared motifs, such as heterocyclic cores, methoxyphenyl substituents, or benzopyran-carboxamide backbones. Below is a detailed analysis of key analogs:
Heterocyclic Systems with Methoxyphenyl Substituents
- Compound I (BF2 Chelate of N-(4-(4-Bromo-2-(4-bromo-3-(4-((diethyl(methyl)-ammonio)methyl)phenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-ylimino)-5-(4-methoxyphenyl)-2H-pyrrol-3-yl)benzyl)-N-ethyl-N-methylethanaminium iodide): Structure: Features a pyrrole core substituted with dual 4-methoxyphenyl groups and a quaternary ammonium side chain. Key Differences: Unlike the target compound’s thiazole ring, Compound I uses a pyrrole system, which alters electronic properties and steric bulk. The presence of bromine and ammonium groups enhances solubility but may reduce membrane permeability compared to the target molecule’s simpler substituents .
- Compound J (1,3-Bis(dimethylamino)-2-propoxy-methoxy silicon phthalocyanine, BAM-SiPc): Structure: A phthalocyanine macrocycle with silicon coordination, methoxy, and dimethylamino groups. Key Differences: The extended π-conjugated system in phthalocyanines contrasts with the smaller benzopyran-thiazole framework. Such differences influence applications; phthalocyanines are often used in photodynamic therapy, whereas the target compound’s smaller size may favor oral bioavailability .
Benzopyran-Carboxamide Derivatives
- N-({3-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride: Structure: Shares the benzopyran-carboxamide backbone but replaces the thiazole with a triazole ring and includes an aminomethyl group.
- N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride: Structure: Substitutes benzopyran with benzofuran and incorporates a fluorine atom. Key Differences: Fluorine’s electronegativity may improve binding affinity in hydrophobic pockets, while benzofuran’s reduced ring strain could alter conformational flexibility relative to benzopyran .
Structural and Functional Comparison Table
Discussion of Research Findings
- Thiazole vs. Pyrrole/Phthalocyanine : Thiazole’s sulfur atom provides distinct electronic and metabolic stability advantages over pyrrole (nitrogen-based) or phthalocyanine (macrocyclic) systems .
- Methoxyphenyl vs. Halogen/Aminomethyl: The 4-methoxyphenyl group in the target compound balances lipophilicity and steric effects, whereas halogens (e.g., fluorine) or charged groups (e.g., aminomethyl) in analogs may prioritize target engagement over pharmacokinetics .
- Benzopyran vs. Benzofuran : Benzopyran’s partially saturated ring may confer conformational flexibility beneficial for binding diverse targets, while benzofuran’s rigidity could enhance specificity .
Biological Activity
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a benzopyran moiety fused with a thiazole ring and a methoxyphenyl group. This unique arrangement may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent modifications to introduce the benzopyran and carboxamide functionalities. Research indicates that various synthetic pathways can be employed to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related benzopyran derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 5.2 - 22.2 | Significant antiproliferative |
| HEK-293 (normal) | 102.4 - 293.2 | Minimal cytotoxicity |
The IC50 values indicate that while the compound exhibits potent activity against cancer cells, it maintains a relatively high threshold for toxicity in normal cells, suggesting a degree of selectivity that is desirable in cancer therapeutics .
The mechanism through which this compound exerts its anticancer effects may involve apoptosis induction in cancer cells. For example, at a concentration of 5 µM, it has been reported to induce early apoptosis in MDA-MB-231 cells, increasing apoptotic markers significantly compared to untreated controls .
Case Studies
A notable study investigated the biological activity of benzopyran derivatives in various cancer models. The findings showed that these compounds could effectively inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and activation of caspases .
Another study focused on the structure–activity relationship (SAR) of similar compounds, indicating that substitutions on the benzopyran moiety can significantly affect biological activity. The presence of a methoxy group was found to enhance selectivity towards cancer cells while reducing overall toxicity .
Pharmacological Properties
In addition to anticancer activity, preliminary investigations suggest potential anti-inflammatory and antioxidant properties for compounds related to this compound. These properties may further broaden its therapeutic applications beyond oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
